![molecular formula C5H8O3S2 B12075593 Methyl [(methoxycarbonothioyl)sulfanyl]acetate CAS No. 123972-88-3](/img/structure/B12075593.png)
Methyl [(methoxycarbonothioyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(methoxycarbonothioyl)sulfanyl]acetate is an organic compound with the molecular formula C5H8O3S2. It is a xanthate derivative commonly used in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This compound is known for its ability to control the molecular weight and distribution of polymers, making it a valuable agent in the field of polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [(methoxycarbonothioyl)sulfanyl]acetate can be synthesized through the reaction of methyl chloroacetate with potassium O-ethyl xanthate. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(methoxycarbonothioyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(methoxycarbonothioyl)sulfanyl]acetate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is in RAFT polymerization, where it acts as a chain transfer agent to control the molecular weight and distribution of polymers. This compound is also used in the synthesis of block copolymers, which have applications in drug delivery, nanotechnology, and materials science .
Wirkmechanismus
The mechanism of action of methyl [(methoxycarbonothioyl)sulfanyl]acetate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound reacts with a propagating radical to form a transient radical intermediate. This intermediate can either fragment to release a new radical or recombine to form the original compound. This reversible process allows for precise control over the polymerization reaction, leading to polymers with well-defined molecular weights and narrow molecular weight distributions .
Vergleich Mit ähnlichen Verbindungen
Methyl [(methoxycarbonothioyl)sulfanyl]acetate is similar to other xanthate derivatives used in RAFT polymerization, such as:
- Methyl (ethoxycarbonothioyl)sulfanyl acetate
- Methyl (isopropoxycarbonothioyl)sulfanyl acetate
- Methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate
Compared to these compounds, this compound offers unique advantages in terms of its reactivity and ability to control polymerization processes. Its specific structure allows for efficient chain transfer and minimal side reactions, making it a preferred choice in many polymerization applications .
Eigenschaften
CAS-Nummer |
123972-88-3 |
---|---|
Molekularformel |
C5H8O3S2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
methyl 2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C5H8O3S2/c1-7-4(6)3-10-5(9)8-2/h3H2,1-2H3 |
InChI-Schlüssel |
XDHJPVGQMVRRTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.